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Abstract

Methionol, chemically known as 3-(methylthio)-1-propanol, is a potent organosulfur compound
that significantly influences the sensory profile of a wide array of foods and beverages. Its
characteristic aroma, often described as savory, soup-like, and reminiscent of cooked
vegetables, is a key component in the flavor chemistry of products such as wine, cheese,
roasted coffee, and various fermented goods.[1] The very low olfactory threshold of methionol
underscores its importance, as even trace amounts can impart substantial aromatic character.
[1] This technical guide provides a comprehensive overview of the odor profile of methionol, its
physicochemical properties, biochemical formation pathways, and the analytical methodologies
used for its evaluation. The information is intended to serve as a critical resource for
researchers in flavor chemistry, food science, and drug development who may encounter or
utilize this impactful aroma compound.

Physicochemical and Sensory Properties of
Methionol

Methionol is a sulfur-containing alcohol that is a natural metabolite in various biological
systems, notably in yeasts.[1] Its distinct sensory properties are a direct result of its chemical
structure.
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Odor Profile

The aroma of methionol is complex and is predominantly characterized by savory and
sulfurous notes. Sensory panel evaluations and olfactometry studies have identified several
key descriptors, with their perceived intensity varying depending on the concentration and the
food matrix. The primary odor characteristics are summarized below.

Odor Descriptor Associated Nuances

Sulfurous Cooked onion, garlic, cabbage
Meaty Savory, bouillon-like, soup-like
Vegetable Cooked/stewed vegetables, potato

A subtle sweet undertone at lower
Sweet )
concentrations

Quantitative Data Summary

Precise quantitative data is essential for understanding the impact of methionol on a product's
overall aroma. The following tables summarize key physicochemical properties and reported
odor threshold values.

Table 1: Physicochemical Properties of Methionol

Property Value

CAS Number 505-10-2

Molecular Formula CsH100S

Molecular Weight 106.18 g/mol

Boiling Point 194-195 °C at 760 mmHg

Vapor Pressure 0.156 mmHg at 25 °C (estimated)
Solubility in Water 47,450 mg/L at 25 °C (estimated)
LogP (o/w) 0.417 (estimated)
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Table 2: Odor Threshold Values for Methionol

Matrix Threshold Concentration

Beer 0.5-2.0 ppm

Sensory threshold for methional (a related
Wine compound) is 0.5 pg/L; methionol's is noted to

be significantly higher.

Note: Odor thresholds can vary significantly based on the purity of the compound, the
sensitivity of the sensory panel, and the matrix in which it is evaluated.

Biochemical Formation of Methionol: The Ehrlich
Pathway

Methionol is primarily formed in yeast and some bacteria through the catabolism of the amino
acid L-methionine via the Ehrlich pathway. This metabolic route is a critical source of "fusel
alcohols," which are significant contributors to the aroma profiles of fermented beverages.

The pathway proceeds in three main steps:
e Transamination: L-methionine is converted to a-keto-y-(methylthio)butyrate (KMBA).
» Decarboxylation: KMBA is then decarboxylated to form methional (3-(methylthio)propanal).

¢ Reduction: Finally, methional is reduced by alcohol dehydrogenase to yield methionol.
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Biochemical formation of methionol via the Ehrlich pathway.

Experimental Protocols for Odor Analysis

The evaluation of methionol's odor profile requires specialized analytical techniques that can
handle volatile sulfur compounds, which are often present at low concentrations and can be
reactive.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography
with the sensitivity of the human nose as a detector. This allows for the identification of specific
odor-active compounds in a complex volatile mixture.

Methodology:

o Sample Preparation: Volatile compounds are extracted from the sample matrix using
methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted
flavor evaporation (SAFE). For beverages like fruit brandy, HS-SPME is effective, often
requiring sample dilution to mitigate the matrix effects of high ethanol content.[2][3]

o Gas Chromatographic Separation: The extracted volatiles are injected into a GC equipped
with a capillary column appropriate for flavor analysis (e.g., DB-5 or Carbowax). The oven
temperature is programmed to separate the compounds based on their boiling points and
polarities.

o Olfactometric Detection: The effluent from the GC column is split between a chemical
detector (e.g., Mass Spectrometer, MS, or Flame lonization Detector, FID) and a heated
sniffing port. A trained sensory panelist sniffs the effluent and records the time, duration, and
description of any detected odors.

o Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical
detector to identify the compounds responsible for specific aromas. Techniques like Aroma
Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by
serially diluting the extract until no odor is detected.[4]
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Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
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Sensory Panel Evaluation

Quantitative Descriptive Analysis (QDA) by a trained sensory panel is crucial for characterizing
the overall aroma of a sample containing methionol and for determining its sensory threshold.

Methodology:

» Panelist Selection and Training: Panelists are screened for their sensory acuity and trained
to identify and scale the intensity of various aroma attributes, including those related to sulfur
compounds. Certified flavor standards are used for reference.

o Sample Preparation and Presentation: Samples are prepared in a consistent manner and
presented to panelists in a controlled environment to minimize bias. For threshold testing, a
series of dilutions of methionol in a neutral medium (e.g., deionized water or a model wine)
is prepared.

o Evaluation: Panelists evaluate the samples and rate the intensity of predefined sensory
descriptors on a linear scale. For threshold determination, methods like the triangle test
(where panelists identify the odd sample among three, one of which contains the odorant)
are employed at various concentrations.[5]

 Statistical Analysis: The data from the panelists are collected and statistically analyzed to
determine the mean intensity ratings for each attribute and to calculate the detection or
recognition threshold of the compound.

Conclusion

Methionol is a pivotal, character-impact compound whose sulfurous, meaty, and cooked
vegetable notes are integral to the aroma of many fermented and processed foods. A thorough
understanding of its sensory profile, formation pathways, and the analytical methods for its
detection is essential for food scientists and flavor chemists aiming to control and optimize the
sensory qualities of their products. The methodologies and data presented in this guide offer a
foundational resource for professionals engaged in the research and development of food,
beverages, and related products where sulfur-based aroma compounds play a critical role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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